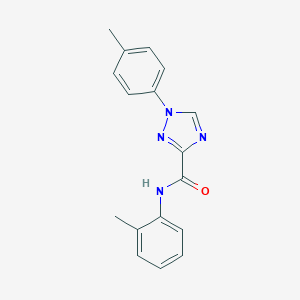
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as MMTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMTCA is a triazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in inhibiting cancer cell growth involves the inhibition of tubulin polymerization, which is essential for cell division. N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and inhibiting cell division. This mechanism of action has been studied extensively, and further research is ongoing to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits tumor growth and metastasis in animal models. N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its high purity and stability, making it easy to handle and store in the laboratory. However, one of the limitations of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. This limitation can be overcome by using organic solvents or by modifying the chemical structure of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide to improve its solubility.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One of the significant areas of research is the development of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in inhibiting cancer cell growth and metastasis. Additionally, N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be studied for its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a triazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research. Further research on N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is ongoing, and it is hoped that this compound will contribute to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using different methods such as the reaction of 2-methylbenzylamine and 4-methylbenzoyl chloride with triazole-3-carboxylic acid in the presence of a base. Another method involves the reaction of 2-methylbenzylamine and 4-methylbenzoyl isothiocyanate with triazole-3-carboxylic acid in the presence of a base. These methods have been optimized to obtain high yields of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide with purity.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the significant applications of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.
Propiedades
Nombre del producto |
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Fórmula molecular |
C17H16N4O |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-12-7-9-14(10-8-12)21-11-18-16(20-21)17(22)19-15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,19,22) |
Clave InChI |
TVDBWHKIBQOOKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3C |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)
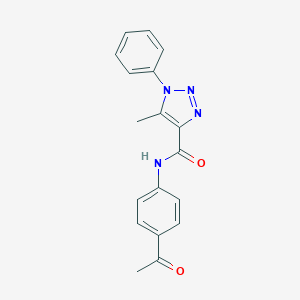
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)
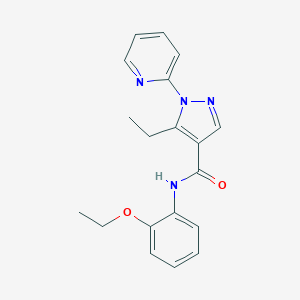
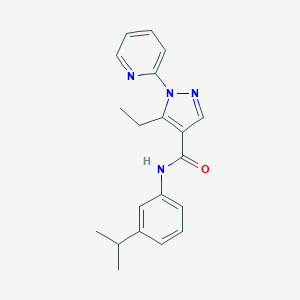


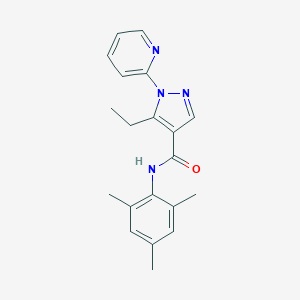
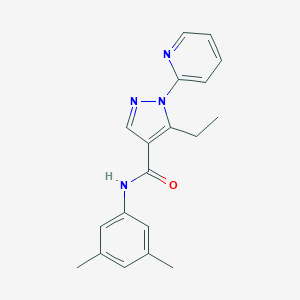
![5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278844.png)
![isopropyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278845.png)
![1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278849.png)